molecular formula C17H16N4O2S2 B4831790 4-[[2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzamide

4-[[2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzamide

Cat. No.: B4831790
M. Wt: 372.5 g/mol
InChI Key: VUIACGLLKWTARV-UHFFFAOYSA-N
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Description

4-[[2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thienopyrimidine core, a sulfanylacetyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the thienopyrimidine core, followed by the introduction of the sulfanylacetyl group and the benzamide moiety. The reaction conditions often require the use of specific reagents, solvents, and catalysts to achieve the desired product.

    Preparation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminothiophene and a suitable aldehyde or ketone.

    Introduction of Sulfanylacetyl Group: The sulfanylacetyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol and an acylating agent.

    Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, electrophiles, and various solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

4-[[2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-[[2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione
  • 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoic acid
  • 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride

Uniqueness

4-[[2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-9-10(2)25-17-14(9)16(19-8-20-17)24-7-13(22)21-12-5-3-11(4-6-12)15(18)23/h3-6,8H,7H2,1-2H3,(H2,18,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIACGLLKWTARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[[2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzamide
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4-[[2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzamide

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